molecular formula C18H27ClN2O2S B13807598 Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)

Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)

Cat. No.: B13807598
M. Wt: 370.9 g/mol
InChI Key: QGHJOZOUJMQITC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI) involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI) can be compared with other similar compounds, such as:

  • 1-(3-chlorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine
  • 1-(3-chlorophenyl)-4-(phenylsulfonyl)piperazine
  • 1-(3-chlorophenyl)-4-(4-methoxybenzoyl)piperazine

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C18H27ClN2O2S

Molecular Weight

370.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)sulfonyl-4-cycloheptylpiperazine

InChI

InChI=1S/C18H27ClN2O2S/c1-15-8-9-17(14-18(15)19)24(22,23)21-12-10-20(11-13-21)16-6-4-2-3-5-7-16/h8-9,14,16H,2-7,10-13H2,1H3

InChI Key

QGHJOZOUJMQITC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3)Cl

Origin of Product

United States

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